molecular formula C12H17N3 B13879847 N-[(2,3-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine

N-[(2,3-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13879847
M. Wt: 203.28 g/mol
InChI Key: ZBYXEIJRCMVSAM-UHFFFAOYSA-N
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Description

N-[(2,3-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2,3-dimethylphenyl group attached to the imidazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2,3-dimethylbenzylamine with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the imidazole ring. The reaction conditions generally include heating the reaction mixture to reflux for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagent used.

Scientific Research Applications

N-[(2,3-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2,3-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: This compound shares a similar phenyl group but differs in the functional group attached to the phenyl ring.

    N-(2,3-Dimethylphenyl)-β-alanine: Another compound with a similar phenyl group but with different functional groups and applications.

Uniqueness

N-[(2,3-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the imidazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C12H17N3/c1-9-4-3-5-11(10(9)2)8-15-12-13-6-7-14-12/h3-5H,6-8H2,1-2H3,(H2,13,14,15)

InChI Key

ZBYXEIJRCMVSAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNC2=NCCN2)C

Origin of Product

United States

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